Phenol, 4-[[(3-methoxyphenyl)imino]methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- is an organic compound with the molecular formula C14H13NO2 It is a derivative of phenol, where the hydrogen atom of the hydroxyl group is replaced by a 3-methoxyphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- can be synthesized through a Schiff base reaction, which involves the condensation of an aromatic aldehyde with an aromatic amine. In this case, 3-methoxybenzaldehyde reacts with 4-aminophenol under acidic or basic conditions to form the imine compound . The reaction typically requires a solvent such as ethanol or methanol and is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the imine group can yield the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- involves its interaction with various molecular targets. The imine group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol, 4-[[(4-methoxyphenyl)methylene]amino]-: A similar compound with a methoxy group at the para position.
2-Methoxy-4-[(E)-[(4-methoxyphenyl)imino]methyl]phenol: Another derivative with similar structural features.
2,4-Dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol: A compound with additional chlorine substituents.
Uniqueness
Phenol, 4-[[(3-methoxyphenyl)imino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable imine bonds and participate in various chemical reactions makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
33630-16-9 |
---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
4-[(3-methoxyphenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H13NO2/c1-17-14-4-2-3-12(9-14)15-10-11-5-7-13(16)8-6-11/h2-10,16H,1H3 |
InChI Key |
KGGMWVBGURKNQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.